molecular formula C17H24N2O4 B2419916 1-Boc-3-Cbz-Aminopyrrolidine CAS No. 325775-36-8

1-Boc-3-Cbz-Aminopyrrolidine

Cat. No. B2419916
M. Wt: 320.389
InChI Key: WLSYDQGCKDPQPL-UHFFFAOYSA-N
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Description

1-Boc-3-Cbz-Aminopyrrolidine, also known as 4-(tert-Butoxycarbonyl)-2-(carboxybenzylamino)pyrrolidine, is a compound that has been extensively studied in scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-Cbz-Aminopyrrolidine is C17H24N2O4 . Its molecular weight is 320.384 Da .


Physical And Chemical Properties Analysis

The boiling point of 1-Boc-3-Cbz-Aminopyrrolidine is 458.5°C at 760 mmHg . Its molecular weight is 320.39 . The compound is a solid at room temperature .

Scientific Research Applications

Enhanced Rate and Enantioselectivity in Kinetic Resolutions

1-Boc-3-Cbz-Aminopyrrolidine, as a protected form of 3-aminopyrrolidine, shows significant applications in enhancing the rate and enantioselectivity in kinetic resolutions. A study demonstrated that using 1-N-Cbz-protected 3-aminopyrrolidine resulted in over 99% enantiomeric excess (ee) at 50% conversion. This indicates a substantial increase in reaction rate (up to 50 times higher) and enantioselectivity when using protected substrates compared to unprotected ones (Höhne, Robins, & Bornscheuer, 2008).

Asymmetric Cycloaddition Reactions

1-Boc-3-Cbz-Aminopyrrolidine is also employed in asymmetric cycloaddition reactions. A notable example is its use in the organocatalytic formal [3 + 2] cycloaddition reaction with in situ generation of N-carbamoyl nitrones. This innovative approach allowed for the direct obtainment of N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers in high yields and enantiomeric excesses (Gioia et al., 2009).

Synthesis of Orthogonally Protected Compounds

The synthesis of orthogonally N-protected (Boc and Cbz) compounds, including 3,4-aziridinopiperidine, which is a precursor to 3-aminopiperidines, utilizes 1-Boc-3-Cbz-Aminopyrrolidine. These compounds have high potential for biological activity. This synthesis process is scalable, starting from simple materials like pyridine and benzyl chloride (Schramm et al., 2009).

Solid-Phase Peptide Synthesis

1-Boc-3-Cbz-Aminopyrrolidine is integral in the development of orthogonally protected hypusine reagent for solid-phase synthesis of hypusinated peptides. This approach uses the Fmoc/t-Bu protection strategy, allowing for the synthesis of peptides with standard Fmoc chemistry and easy removal of side-chain protecting groups (Song et al., 2015).

Selective Ring N-protection of Aminopyrazoles

1-Boc-3-Cbz-Aminopyrrolidine contributes to the selective protection of the ring nitrogen of aminopyrazoles, facilitating further synthetic manipulations. This method proves essential for the rapid parallel synthesis of 3-acylaminopyrazoles (Seelen, Schäfer, & Ernst, 2003).

Safety And Hazards

1-Boc-3-Cbz-Aminopyrrolidine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Use of protective gloves, protective clothing, eye protection, and face protection is recommended .

properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSYDQGCKDPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-Cbz-Aminopyrrolidine

Synthesis routes and methods

Procedure details

A mixture of 2.05 g 3-amino-1-N-Boc-pyrrolidine, 1.85 g NaHCO3 and 3.17 g N-(Benzyloxycarbonyloxy)succinimide in 10 ml dioxane/water 1:1 was stirred for 12 h at RT. The reaction mixture was diluted with ethyl acetate, the phases separated and the organic phase washed with saturated NaHCO3 and brine. The crude product obtained after evaporation of the solvent was used in the next reaction step without further purification.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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